(3,5-Dimethylphenyl)(phenyl)methanone
Overview
Description
The compound (3,5-Dimethylphenyl)(phenyl)methanone is a type of methanone derivative characterized by the presence of a phenyl group and a 3,5-dimethylphenyl group attached to the methanone moiety. While the specific compound is not directly studied in the provided papers, similar methanone derivatives have been synthesized and analyzed, which can offer insights into the chemical behavior and properties of (3,5-Dimethylphenyl)(phenyl)methanone.
Synthesis Analysis
The synthesis of methanone derivatives often involves multi-step reactions, including methylation, Friedel-Crafts acylation, and other specific functional group transformations. For instance, the synthesis of biologically active phenyl methanone derivatives was achieved through a sequence that included methylation and demethylation steps, as well as a crucial Friedel-Crafts acylation . Similarly, the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone was performed using polyethylene glycol-400 (PEG-400) and acetic acid, highlighting the use of greener methods in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of methanone derivatives is often non-planar and can possess different point group symmetries. For example, the (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone molecule has a non-planar structure with C1 point group symmetry . Structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained from optimized molecular geometry, which is crucial for understanding the three-dimensional conformation of the molecule.
Chemical Reactions Analysis
Methanone derivatives can participate in various chemical reactions, including cycloaddition reactions. For instance, a series of (3,4-dimethylphenyl-3-(substituted phenyl) bicyclo methanones were synthesized through an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction . This indicates that (3,5-Dimethylphenyl)(phenyl)methanone could potentially undergo similar cycloaddition reactions, given the right reaction conditions and substrates.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanone derivatives can be characterized by their physical constants and spectral data. The antimicrobial, antioxidant, and insect antifeedant activities of these compounds can be evaluated using various biological assays . Additionally, computational calculations such as density functional theory (DFT) and time-dependent DFT can be used to predict the electronic and spectroscopic properties, as well as the chemical reactivity parameters of these molecules . These studies provide a comprehensive understanding of the stability and reactivity of methanone derivatives, which can be extrapolated to (3,5-Dimethylphenyl)(phenyl)methanone.
Scientific Research Applications
Synthesis of Biological Active Compounds
(3,5-Dimethylphenyl)(phenyl)methanone derivatives have been synthesized for their potential biological activities. For instance, compounds such as 3,4-dimethyl phenyl bicycle methanone derivatives show promising antimicrobial, antioxidant, and insect antifeedant properties. These compounds have been characterized by physical constants and spectral data, and their activities have been validated using a variety of bacterial and fungal strains, as well as through DPPH radical scavenging methods (Thirunarayanan, 2015).
Material Science and Membrane Technology
In the field of material science, (3,5-Dimethylphenyl)(phenyl)methanone derivatives have been utilized in the synthesis of advanced materials. For example, poly(arylene ether sulfone) bearing multiple benzyl-type quaternary ammonium pendants were prepared using these derivatives. These materials exhibit significant properties like hydroxide conductivity, dimensional change, water uptake, and alkaline stability, making them suitable for various industrial applications (Shi et al., 2017).
Applications in Chemical and Spectroscopic Analysis
Spectroscopic Analysis
The derivatives of (3,5-Dimethylphenyl)(phenyl)methanone have been the subject of intense spectroscopic studies. For example, (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone characteristics were investigated using Density Functional Theory and computational calculations were utilized to understand various properties like chemical reactivity descriptors and thermodynamic parameters (Arasu et al., 2019).
properties
IUPAC Name |
(3,5-dimethylphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZWWMXQRMOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl)(phenyl)methanone | |
CAS RN |
4044-60-4, 13319-70-5 | |
Record name | 2,5-Dimethylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004044604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,5-DIMETHYL-PHENYL)-PHENYL-METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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